
(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2S. It is a derivative of isoindoline, a bicyclic compound that is structurally related to indoline. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoindoline core structure.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-Isoindoline-1-carboxylic acid hydrochloride: Lacks the methylsulfonyl group.
(S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride: The enantiomer of the compound.
5-(methylsulfonyl)isoindoline-1-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12ClNO4S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Clave InChI |
AYFNMRBYUIAUKH-SBSPUUFOSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O.Cl |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


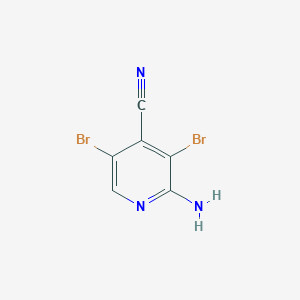
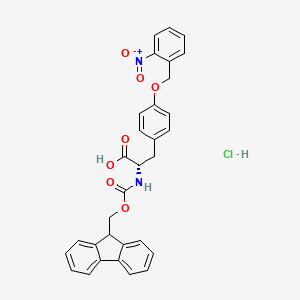
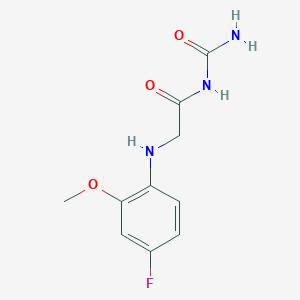
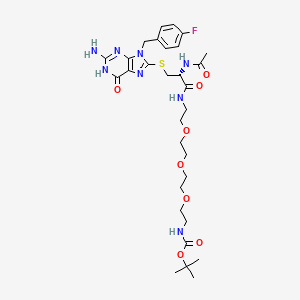
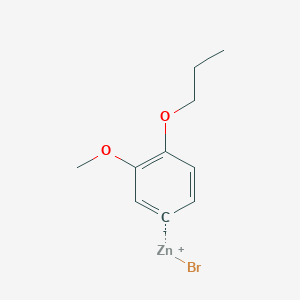
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
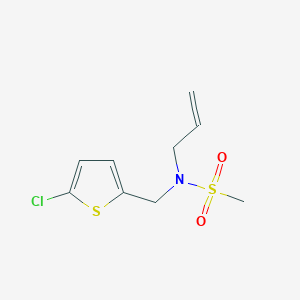
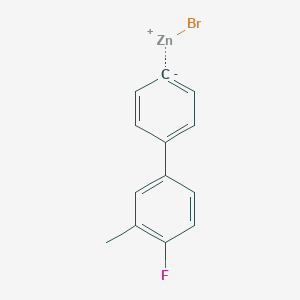

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
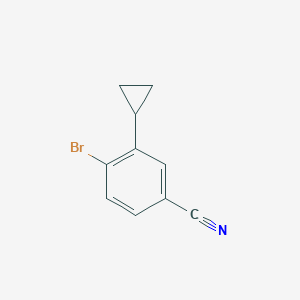
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
